molecular formula C20H32O3 B8743549 4-(Dodecyloxy)-3-methoxybenzaldehyde CAS No. 93206-91-8

4-(Dodecyloxy)-3-methoxybenzaldehyde

Cat. No.: B8743549
CAS No.: 93206-91-8
M. Wt: 320.5 g/mol
InChI Key: DNOUZCXUTYVRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dodecyloxy)-3-methoxybenzaldehyde (CAS: N/A) is an aromatic aldehyde characterized by a methoxy group at the 3-position and a dodecyloxy (C12H25O) chain at the 4-position of the benzaldehyde core. Its structure has been confirmed via 13C NMR spectroscopy, with key signals at δ = 68.44 ppm (OCH2), 164.28 ppm (C-4), and 190.82 ppm (CHO) . The dodecyloxy chain imparts significant hydrophobicity, making the compound suitable for applications in liquid crystals and photochemical materials, such as BODIPY sensitizers for TiO2 photocatalysts .

Properties

CAS No.

93206-91-8

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

4-dodecoxy-3-methoxybenzaldehyde

InChI

InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-15-23-19-14-13-18(17-21)16-20(19)22-2/h13-14,16-17H,3-12,15H2,1-2H3

InChI Key

DNOUZCXUTYVRSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)C=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 4-(Dodecyloxy)-3-methoxybenzaldehyde with analogous benzaldehyde derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 3-OCH3, 4-O(CH2)11CH3 C20H32O3 320.47 g/mol Liquid crystals, photochemical materials
4-Ethoxy-3-methoxybenzaldehyde 3-OCH3, 4-OCH2CH3 C10H12O3 180.20 g/mol Synthesis of dehydrozingerone derivatives
4-(Difluoromethoxy)-3-methoxybenzaldehyde 3-OCH3, 4-OCHF2 C8H6F2O3 188.13 g/mol High solubility in polar solvents
4-Methoxy-3-methylbenzaldehyde 3-CH3, 4-OCH3 C9H10O2 150.18 g/mol Non-hazardous research applications
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde 3-OCH3, 4-OCH2(C6H3ClF) C15H12ClFO3 294.71 g/mol Intermediate for azole antifungal agents
Key Observations:
  • Lipophilicity : The dodecyloxy chain in this compound results in higher hydrophobicity compared to ethoxy (C10H12O3) or methoxy (C9H10O2) analogs, influencing its use in lipid-rich environments .
  • Solubility : Shorter chains (e.g., ethoxy) or polar groups (e.g., difluoromethoxy) enhance solubility in polar solvents. For example, 4-(Difluoromethoxy)-3-methoxybenzaldehyde has a Log S value of -1.7, making it more water-soluble than the dodecyloxy derivative .
This compound
  • Synthesis : Typically involves alkylation of 3-methoxy-4-hydroxybenzaldehyde (vanillin derivative) with 1-bromododecane under basic conditions .
  • Purification : Requires column chromatography due to the compound’s high molecular weight and hydrophobicity .
Comparison with Other Derivatives:
  • 4-Ethoxy-3-methoxybenzaldehyde : Synthesized via methylation of vanillin with ethylating agents (e.g., (2-bromoethyl)benzene), followed by purification with silica gel chromatography .
  • 4-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde : Prepared by nucleophilic substitution between vanillin and 3-bromobenzyl bromide, yielding a bromine-functionalized intermediate for further cross-coupling reactions .
Reactivity Trends:
  • Electrophilic Substitution : Methoxy and alkoxy groups direct electrophilic attacks to the para position, enabling regioselective modifications.
  • Functionalization : The dodecyloxy chain’s inertness contrasts with halogenated derivatives (e.g., bromine in ), which readily undergo Suzuki or Ullmann couplings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.